molecular formula C9H19NNaO3S B12361669 CID 87586197

CID 87586197

Cat. No.: B12361669
M. Wt: 244.31 g/mol
InChI Key: ZWHWZCSLDXJMES-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 87586197” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 87586197 would likely involve scalable synthetic methods that ensure high yield and purity. This could include the use of automated synthesis equipment, optimized reaction conditions, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

CID 87586197 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 87586197 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CID 87586197 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Properties

Molecular Formula

C9H19NNaO3S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);

InChI Key

ZWHWZCSLDXJMES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)O.[Na]

Origin of Product

United States

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